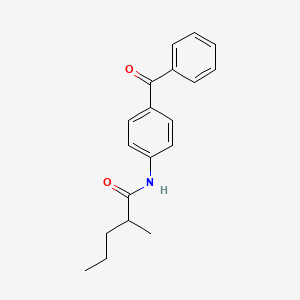

N-(4-benzoylphenyl)-2-methylpentanamide

Description

N-(4-Benzoylphenyl)-2-methylpentanamide is a synthetic amide derivative characterized by a benzoyl-substituted phenyl ring attached to a 2-methylpentanamide backbone. The benzoylphenyl moiety is a critical pharmacophore, often enhancing binding affinity and metabolic stability in drug design .

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.382 |

IUPAC Name |

N-(4-benzoylphenyl)-2-methylpentanamide |

InChI |

InChI=1S/C19H21NO2/c1-3-7-14(2)19(22)20-17-12-10-16(11-13-17)18(21)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3,(H,20,22) |

InChI Key |

AWRPIPSREAASAU-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Herbicidal Amides

N-(3,4-Dichlorophenyl)-2-Methylpentanamide (Karsil)

- Structure : Features 3,4-dichloro substitutions on the phenyl ring instead of benzoyl.

- Activity: A potent herbicide targeting annual grasses and broadleaf weeds. Its degradation by fungi (e.g., Penicillium spp.) produces 2-methylpentanoic acid and 3,4-dichloroaniline (DCA) via induced amidase enzymes .

- Enzymatic Hydrolysis : Hydrolysis rates depend on substituents. Dichloro groups (Karsil) enhance enzymatic susceptibility compared to methyl or bromo substitutions. For example:

Table 1: Hydrolysis Rates of Selected Herbicidal Amides

| Compound | Substituents | Hydrolysis Rate (%) | Reference |

|---|---|---|---|

| Karsil | 3,4-dichloro | 100 (baseline) | |

| N-(4-Bromophenyl)propionamide | 4-bromo | 20 | |

| Solan (CMMP) | 3-chloro-4-methyl | 40 |

Lipid-Lowering Agents

N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide (Compound 3)

- Structure : Combines benzoylphenyl with a 5-fluoroindole group.

- Activity : At 15 mg/kg, reduces plasma triglycerides by 32% and increases HDL cholesterol in hyperlipidemic rats, comparable to bezafibrate .

N-(4-Benzoylphenyl)-2-Furamide Derivatives (3a–3e)

- Structure : Substitutes indole with furamide.

Key Insight : The benzoylphenyl group enhances lipid-modulating activity, but heterocyclic substituents (indole vs. furamide) influence potency. Fluoro and electron-withdrawing groups may improve metabolic stability .

Anthelmintic Agents

N-(4-Methoxyphenyl)Pentanamide

Maleimide-Based Therapeutics

N-(4-Benzoylphenyl)Maleimide Derivatives

- Structure : Benzoylphenyl linked to a maleimide scaffold.

- Activity : Exhibits potent anticancer activity, with 2-pyridyl and thienyl substituents enhancing potency (IC₅₀ < 1 µM) .

- Mechanistic Insight : The benzoylphenyl group stabilizes interactions with kinase domains, while maleimide enables covalent binding to cysteine residues .

(S)-N-(4-Benzoylphenyl)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanamide

- Structure : Incorporates trifluoro and hydroxy groups on the propanamide chain.

- Synthesis : Enzymatic resolution using lipases achieves >99% enantiomeric excess, critical for optimizing pharmacokinetics .

- Comparison : The trifluoro group increases metabolic resistance compared to 2-methylpentanamide, while the hydroxy group may facilitate hydrogen bonding in target enzymes .

Structural-Activity Relationship (SAR) Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, F) enhance enzymatic hydrolysis in herbicides but may reduce stability in therapeutics .

- Bulky groups (e.g., benzoyl) improve target affinity but may hinder solubility .

Chain Length :

- Pentanamide vs. propanamide chains influence flexibility and binding pocket accommodation. Longer chains (e.g., 2-methylpentanamide) may enhance hydrophobic interactions .

Enzymatic Degradation :

- Fungal amidases preferentially hydrolyze dichloro-substituted amides over methyl or benzoyl derivatives, highlighting environmental persistence challenges for benzoylphenyl-containing herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.